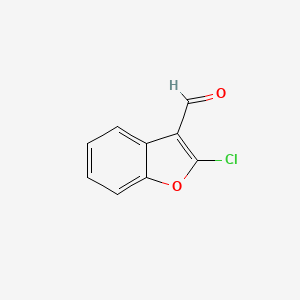

2-Chloro-1-benzofuran-3-carbaldehyde

Description

Historical Context of Benzofuran (B130515) Derivatives in Organic Chemistry

The journey into the world of benzofurans, the class of compounds to which 2-Chloro-1-benzofuran-3-carbaldehyde belongs, began in the 19th century. The parent compound, benzofuran, is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. The first synthesis of the benzofuran ring system is credited to Sir William Henry Perkin in 1870. nih.gov This pioneering work opened the door to the exploration of a vast family of related structures.

Benzofuran derivatives are not merely laboratory creations; they are ubiquitous in nature, found in a wide array of plants. rsc.orgrsc.org These naturally occurring benzofurans have long been recognized for their diverse biological activities. This historical foundation in natural product chemistry spurred significant interest in the synthesis of a multitude of benzofuran derivatives. jocpr.com Early research focused on isolating these compounds from natural sources and elucidating their structures, which laid the groundwork for future synthetic endeavors and the systematic study of their chemical and physical properties. Over the decades, numerous synthetic methodologies have been developed to construct the benzofuran scaffold, reflecting its enduring importance in organic chemistry. nih.govnih.gov

Significance of Substituted Benzofuran Carbaldehydes in Contemporary Chemical Research

In modern chemical research, substituted benzofurans are recognized as crucial "privileged scaffolds" in medicinal chemistry. rsc.org This is due to their ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgrsc.org

Substituted benzofuran carbaldehydes, such as the title compound, are of particular significance. The carbaldehyde group is a highly versatile functional group that serves as a key intermediate in the synthesis of more complex molecules. ijpcbs.com It can readily undergo a variety of chemical transformations, allowing chemists to build upon the benzofuran core and create libraries of novel compounds for biological screening.

The presence of substituents, like the chloro group in this compound, adds another layer of importance. Halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. nih.gov Studies have shown that the incorporation of halogens into the benzofuran ring can lead to a notable increase in anticancer activities, potentially due to the formation of halogen bonds with biological targets. nih.gov Therefore, halogenated benzofuran carbaldehydes are highly valued as starting materials for the development of new therapeutic agents. nih.govresearchgate.net

Scope and Research Objectives for this compound Studies

Research focused on this compound is primarily driven by its potential as a synthetic intermediate for creating novel compounds with valuable properties. The specific arrangement of the chloro and carbaldehyde groups on the benzofuran ring system dictates the scope and objectives of its investigation.

The primary research objectives typically include:

Synthetic Methodology Development: A key objective is the efficient synthesis of this compound itself. A common and effective method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. tcichemicals.comwikipedia.org Research in this area would aim to optimize reaction conditions for this transformation on a suitable 2-chlorobenzofuran (B1634090) precursor to achieve high yields.

Exploration of Reactivity: A major focus is to utilize this compound as a versatile chemical building block. Studies would involve exploring the differential reactivity of the chloro and aldehyde functionalities to construct a diverse range of new heterocyclic systems. The aldehyde can be converted into various other functional groups or used in condensation reactions, while the chloro group can be a site for nucleophilic substitution or cross-coupling reactions. nih.govnumberanalytics.com

Medicinal Chemistry Applications: A significant driver for research is the synthesis of novel derivatives for biological evaluation. Drawing from the known pharmacological importance of halogenated benzofurans, a central objective is to create new molecules and test them for activities such as anticancer, antimicrobial, or anti-inflammatory effects. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds from this compound, researchers can systematically study how structural modifications affect biological activity. These SAR studies are crucial for understanding the chemical features necessary for a desired therapeutic effect and for designing more potent and selective drug candidates.

Below is a table summarizing the key characteristics of the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-3-benzofurancarboxaldehyde, 2-chloro-3-benzo(b)furanaldehyde |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | 79091-27-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMCNPQUJWYBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Chloro 1 Benzofuran 3 Carbaldehyde

Reactivity Profiles of the Benzofuran (B130515) Heterocycle

The benzofuran ring system is an aromatic heterocycle, and its reactivity is influenced by the fusion of the benzene (B151609) and furan (B31954) rings. The electron-rich nature of the furan ring, combined with the aromaticity of the benzene ring, generally makes the benzofuran scaffold susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 3-position and the chlorine atom at the 2-position deactivates the furan ring towards typical electrophilic attack.

Conversely, the benzofuran nucleus can participate in cycloaddition reactions. For instance, benzofuran derivatives can undergo [2+2] cycloadditions with suitable reagents. The specific reactivity of 2-Chloro-1-benzofuran-3-carbaldehyde in such reactions would be contingent on the reaction conditions and the nature of the reacting partner.

Chemical Transformations of the Aldehyde Moiety

The aldehyde group at the 3-position is a highly versatile functional group that readily undergoes a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and is thus a prime target for nucleophiles. This leads to nucleophilic addition reactions, a fundamental transformation of aldehydes. Following the initial nucleophilic attack, a tetrahedral intermediate is formed, which is then typically protonated to yield an alcohol.

A wide array of nucleophiles can be employed in these reactions, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide ions. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-nucleophile bond. The resulting alkoxide intermediate is then protonated in a subsequent workup step.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Condensation reactions of the aldehyde group in this compound provide a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures. These reactions typically involve the reaction of the aldehyde with a nucleophile, often a stabilized carbanion, followed by a dehydration step.

One of the most prominent condensation reactions is the Knoevenagel condensation . This reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.

Another important condensation reaction is the Wittig reaction , which converts the aldehyde into an alkene. This reaction utilizes a phosphorus ylide (a Wittig reagent) which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Reactivity of the Chlorine Substituent

The chlorine atom at the 2-position of the benzofuran ring is susceptible to replacement by various nucleophiles and can participate in transition-metal-catalyzed cross-coupling reactions, offering a gateway to a wide range of substituted benzofuran derivatives.

The chlorine atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The feasibility of this reaction is enhanced by the presence of the electron-withdrawing aldehyde group, which helps to stabilize the intermediate Meisenheimer complex. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Amine (e.g., RNH₂) | 2-Amino-1-benzofuran-3-carbaldehyde |

| Alkoxide (e.g., RO⁻) | 2-Alkoxy-1-benzofuran-3-carbaldehyde |

| Thiolate (e.g., RS⁻) | 2-(Alkylthio)-1-benzofuran-3-carbaldehyde |

The carbon-chlorine bond at the 2-position provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the this compound with an organoboron compound (e.g., a boronic acid or ester). This reaction is highly versatile for the formation of a C-C bond, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.

Sonogashira Coupling: In this palladium- and copper-cocatalyzed reaction, the this compound is coupled with a terminal alkyne. This provides a direct route to 2-alkynyl-1-benzofuran-3-carbaldehydes, which are valuable intermediates in organic synthesis.

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of the this compound with an alkene. This reaction results in the formation of a new C-C bond and the introduction of a vinyl group at the 2-position of the benzofuran ring.

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron compound | Pd catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu cocatalyst, base | C-C (sp) |

| Heck Coupling | Alkene | Pd catalyst, base | C-C (sp²) |

Radical Reaction Pathways in Chlorobenzofuran Formation

The formation of the chlorobenzofuran scaffold can proceed through several sophisticated radical reaction pathways. These methods are particularly valuable for constructing complex polycyclic benzofuran derivatives that might be challenging to synthesize using traditional methods. Research has highlighted the utility of single-electron transfer (SET) mechanisms and alkyl radical-triggered cyclizations in the efficient assembly of the benzofuran core.

One prominent pathway involves a cascade radical cyclization initiated by a single-electron transfer (SET) to 2-iodo aryl allenyl ethers. nih.gov This process commences with the generation of a radical anion, which then undergoes a 5-exo-dig cyclization to form a vinylic radical. This intermediate is subsequently trapped intermolecularly by a radical acceptor. This expedient approach allows for the synthesis of a variety of complex benzofurylethylamine derivatives under mild conditions. nih.gov

Another significant advancement in this area is the use of an alkyl radical-triggered dual C-F bond cleavage of α-CF3-ortho-hydroxystyrenes. nih.gov In this visible-light-induced method, the reaction between the hydroxystyrene (B8347415) derivative and a carboxylic acid generates a gem-difluoroalkene. This intermediate then undergoes a SNV-type 5-endo-trig cyclization to yield 2-fluorobenzofurans. Mechanistic investigations suggest that the generation of alkyl radicals proceeds primarily through electron transfer between phenoxyl radicals and carboxylates. nih.gov

Quantum chemical investigations have also shed light on the radical mechanisms involved in the formation of chlorobenzofurans, particularly in high-temperature environments such as combustion. researchgate.net These studies propose detailed mechanistic pathways involving phenylvinyl radical intermediates. The oxidation of these radicals can lead to the formation of the benzofuran ring system, with subsequent reactions determining the final chlorinated substitution pattern. The reaction energetics, including free energies of reaction and activation, have been calculated using density functional theory and other thermochemical methods to map out the most favorable pathways. researchgate.net

The table below summarizes key aspects of these radical reaction pathways.

| Initiation Method | Key Intermediate | Cyclization Type | Significance | Reference |

| Single-Electron Transfer (SET) | Vinylic radical | 5-exo-dig | Synthesis of complex benzofurylethylamines | nih.gov |

| Alkyl Radical Trigger | gem-Difluoroalkene | 5-endo-trig (SNV-type) | Synthesis of 2-fluorobenzofurans | nih.gov |

| Thermal (e.g., Combustion) | Phenylvinyl radical | Not specified | Elucidation of formation mechanisms at high temperatures | researchgate.net |

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization represents a cornerstone in the synthesis of the benzofuran nucleus, with the cyclization of o-alkynylphenols being a particularly well-established and versatile strategy. researchgate.net This approach typically involves the activation of the alkyne by a transition metal catalyst, often gold(I) or palladium, which facilitates the nucleophilic attack of the phenolic oxygen. rsc.orgdigitellinc.com The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to either 5-exo-dig or 6-endo-dig pathways, with the former being generally favored for the formation of the five-membered furan ring. Electrochemical methods have also been developed for the oxidative intramolecular cyclization of 2-alkynylphenols, offering a metal-free alternative for the synthesis of substituted benzofurans. nih.gov

Rearrangement reactions provide another powerful avenue for the synthesis of specifically substituted benzofurans, such as those bearing a formyl group at the 3-position. A notable example is the rearrangement of 2-hydroxychalcones. nih.govrsc.orgscispace.comresearchgate.net In this strategy, the chalcone (B49325) derivative undergoes an oxidative rearrangement, often mediated by a hypervalent iodine reagent, to form a key 2,3-dihydrobenzofuran (B1216630) intermediate. This intermediate can then be selectively transformed into a 3-formylbenzofuran under acidic conditions. This method offers high regioselectivity and has been successfully applied to the total synthesis of natural products. nih.govrsc.orgscispace.comresearchgate.net

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds and is a plausible route for the introduction of the carbaldehyde group at the 3-position of a pre-existing 2-chlorobenzofuran (B1634090) ring. organic-chemistry.orgijsr.net The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically formed in situ from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijsr.net The chloroiminium ion acts as the electrophile, attacking the electron-rich C3 position of the benzofuran ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde.

The following table outlines the key features of these intramolecular cyclization and rearrangement mechanisms.

| Mechanism Type | Starting Material | Key Reagents/Conditions | Product | Reference |

| Intramolecular Cyclization | o-Alkynylphenol | Gold(I) or Palladium catalysts; Electrochemical oxidation | Substituted Benzofuran | researchgate.netrsc.orgdigitellinc.comnih.gov |

| Rearrangement | 2-Hydroxychalcone | Hypervalent iodine reagent, acid | 3-Formylbenzofuran | nih.govrsc.orgscispace.comresearchgate.net |

| Electrophilic Substitution | 2-Chlorobenzofuran | Vilsmeier Reagent (POCl₃, DMF) | This compound | organic-chemistry.orgijsr.net |

Derivatization Strategies for Enhancing Molecular Complexity from 2 Chloro 1 Benzofuran 3 Carbaldehyde

Formation of Schiff Bases and Hydrazone Derivatives

The aldehyde functional group of 2-chloro-1-benzofuran-3-carbaldehyde is readily available for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward, often requiring acid or base catalysis, and proceed with high efficiency.

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the reaction of the benzofuran (B130515) carbaldehyde with various primary amines. This transformation is a cornerstone in the synthesis of ligands for metal complexes and a variety of biologically active compounds. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine product. The reaction conditions can be tailored, ranging from refluxing in ethanol (B145695) with a catalytic amount of acetic acid to room temperature reactions.

Hydrazones are similarly formed through the condensation of the aldehyde with hydrazines or hydrazides. These derivatives, containing the -NHN=CH- linkage, are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. They also exhibit a wide range of pharmacological activities. The reaction is typically carried out by heating the aldehyde with the appropriate hydrazine (B178648) derivative in a suitable solvent like ethanol.

The diverse library of available primary amines, hydrazines, and hydrazides allows for the creation of a vast number of Schiff base and hydrazone derivatives from this compound, each with unique electronic and steric properties.

| Derivative Type | Reagent | Key Functional Group | Typical Reaction Conditions |

| Schiff Base | Primary Amine (R-NH₂) | Azomethine (-CH=N-R) | Ethanol, catalytic acetic acid, reflux |

| Hydrazone | Hydrazine (R-NH-NH₂) | Hydrazone (-CH=N-NH-R) | Ethanol, reflux |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Cycloaddition reactions offer a powerful and atom-economical method for the construction of cyclic and heterocyclic systems. While direct cycloaddition reactions involving the benzofuran core of this compound are not extensively documented, its derivatives can be envisioned as participants in several types of cycloadditions.

The benzofuran ring itself, particularly the C2-C3 double bond, can act as a dipolarophile in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. This reaction between a 1,3-dipole (like an azide, nitrile oxide, or azomethine ylide) and a dipolarophile leads to the formation of five-membered heterocyclic rings. For instance, derivatives of the starting aldehyde could potentially react with azomethine ylides generated in situ from the condensation of an α-amino acid with another aldehyde, leading to complex pyrrolidine-fused benzofurans.

Furthermore, the benzofuran scaffold can participate as a dienophile in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups like the aldehyde. Reaction with a suitable diene could lead to the formation of polycyclic systems containing a dibenzo[b,d]furan skeleton. The regioselectivity of such reactions would be governed by the electronic nature of both the benzofuran dienophile and the diene. These strategies provide a convergent approach to rapidly increase molecular complexity and construct novel fused heterocyclic frameworks.

| Reaction Type | Reactant 1 (from Derivative) | Reactant 2 | Resulting System |

| [3+2] Cycloaddition | Benzofuran C2=C3 bond | 1,3-Dipole (e.g., Azomethine ylide) | Fused 5-membered heterocycle |

| Diels-Alder [4+2] | Benzofuran C2=C3 bond | Diene | Fused 6-membered carbocycle |

Condensation Reactions for Chalcone (B49325) and Analogous Structure Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various flavonoids and other heterocyclic compounds and are known for their significant biological activities. nih.govscienceopen.com The synthesis of benzofuran-containing chalcones is a well-established strategy. The most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone. acs.orgmdpi.com

In the context of this compound, it can serve as the aldehyde component in a Claisen-Schmidt condensation. Reaction with various substituted acetophenones (or other aryl methyl ketones) in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide in ethanol, would yield the corresponding benzofuran-chalcone analogues. acs.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct affords the α,β-unsaturated ketone system characteristic of chalcones.

This methodology allows for the facile incorporation of a second aryl group (from the acetophenone) into the molecular structure, creating a diverse library of 2-chloro-1-benzofuran-3-yl chalcones. These compounds are not only of interest for their potential biological activities but also serve as versatile intermediates for further transformations, such as the synthesis of pyrazolines, isoxazoles, and pyrimidines. researchgate.netbiosynth.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Substituted Acetophenone (B1666503) | NaOH or KOH | Benzofuran-chalcone analogue |

Construction of Polyheterocycles and Advanced Fused Ring Systems

The aldehyde and chloro functionalities of this compound provide dual handles for designing cascade or multicomponent reactions to build complex polyheterocyclic and fused ring systems. nih.govnih.gov These advanced synthetic strategies aim to form multiple bonds and rings in a single operation, offering high efficiency and molecular complexity.

One potential strategy involves an initial reaction at the aldehyde, for example, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. The resulting electron-deficient alkene could then act as a Michael acceptor or participate in intramolecular cyclization. For instance, a subsequent reaction involving the chloro group at C2 could lead to the formation of a new fused ring.

Cascade reactions initiated by multicomponent processes are also a powerful tool. A reaction involving this compound, an amine, and a third component with appropriate functionality could lead to the rapid assembly of complex structures. For example, palladium-catalyzed cascade reactions are widely used for constructing structurally complex ring systems. libretexts.org While specific applications starting from this exact benzofuran are not prominent, the principles of using tandem reactions like aminocarbonylation followed by heterocyclization could be adapted to create novel polycyclic architectures. nih.gov These approaches are at the forefront of synthetic methodology, enabling access to unique chemical space. nih.govnih.gov

Synthesis of Boronic Acid and Boron-Containing Benzofuran Derivatives

The chloro-substituent at the C2 position of the benzofuran ring behaves as an aryl halide, making it a suitable handle for transformations into organometallic reagents or for participation in cross-coupling reactions. One important transformation is the synthesis of boronic acids or their esters. These compounds are exceptionally versatile intermediates in organic synthesis, most notably as partners in the Suzuki-Miyaura cross-coupling reaction. mdpi.com

The conversion of the 2-chloro-benzofuran derivative to a boronic acid can be achieved through two primary routes. The first involves a lithium-halogen exchange by treating the compound with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. google.com Subsequent acidic workup hydrolyzes the borate ester to the desired 2-benzofuranylboronic acid. An alternative is the formation of a Grignard reagent, which can then react with a borate ester. nih.gov

Alternatively, palladium-catalyzed borylation reactions, such as the Miyaura borylation, could be employed. This involves reacting the 2-chloro-benzofuran with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable base to form the corresponding boronate ester directly. google.com The resulting boron-containing benzofuran derivatives are stable, versatile intermediates for creating C-C bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position via Suzuki coupling. mdpi.com

| Transformation | Reagents | Intermediate | Product |

| Boronic Acid Synthesis | 1. Organolithium/Grignard 2. B(OR)₃ 3. H₃O⁺ | Organometallic | 2-Benzofuranylboronic Acid |

| Miyaura Borylation | B₂(pin)₂, Pd Catalyst, Base | - | 2-Benzofuranylboronate Ester |

Alkylation and Acylation of Derived Compounds

Alkylation and acylation are fundamental reactions for modifying the functional groups present in the derivatives synthesized from this compound. These reactions can introduce a wide variety of substituents, altering properties such as solubility, lipophilicity, and biological activity. The specific site of alkylation or acylation depends on the nature of the derivative.

For Schiff base and hydrazone derivatives formed in section 4.1, the nitrogen atoms can be subject to further functionalization. For instance, the secondary amine in a hydrazone derivative (-CH=N-NHR) could be alkylated or acylated under appropriate conditions.

In the case of chalcone analogues synthesized via Claisen-Schmidt condensation (section 4.3), if the starting acetophenone contained a reactive functional group like a phenol (B47542), this hydroxyl group would be available for alkylation or acylation. For example, reacting a phenolic chalcone derivative with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) would produce an ester.

Furthermore, if the aldehyde group of this compound is first reduced to an alcohol (2-chloro-1-benzofuran-3-yl)methanol, the resulting primary alcohol is a prime candidate for O-alkylation to form ethers or O-acylation to form esters, adding another layer of potential diversification. These straightforward transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of molecular properties.

Spectroscopic and Structural Elucidation Methodologies in 2 Chloro 1 Benzofuran 3 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum of 2-Chloro-1-benzofuran-3-carbaldehyde would be expected to show distinct signals for the aldehydic proton and the four protons on the benzene (B151609) ring. The chemical shift (δ) of the aldehydic proton would likely appear significantly downfield, typically in the range of 9-10 ppm, due to the electron-withdrawing nature of the carbonyl group. The protons on the fused benzene ring would exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) in the aromatic region (typically 7-8.5 ppm), with their exact chemical shifts and coupling constants providing information about their relative positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, typically between 180 and 200 ppm. The spectrum would also display signals for the two carbons of the furan (B31954) ring (one bearing the chlorine atom and the other part of the fusion) and the six carbons of the benzene ring, with their specific chemical shifts influenced by their electronic environments.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for confirming the spatial proximity of protons. For this compound, a NOESY experiment could, for instance, show a correlation between the aldehydic proton and the proton at the C4 position of the benzofuran (B130515) ring system, thereby confirming their close spatial relationship. However, no such experimental data has been reported.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Other expected peaks would include C-H stretching vibrations for the aromatic and aldehydic protons, C=C stretching vibrations for the aromatic and furan rings, and a C-Cl stretching vibration. The absence of published spectra prevents a detailed analysis of these vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would also be characteristic, showing an [M+2] peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. While this technique would be crucial for confirming the molecular formula, C₉H₅ClO₂, no such data is available in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves to determine the compound's purity and confirm its molecular weight.

The liquid chromatography component separates the target compound from any impurities or byproducts present in the sample. The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. For benzofuran derivatives, reversed-phase chromatography is commonly employed. The retention time (tR) of the compound is a characteristic parameter under specific chromatographic conditions.

Following separation, the compound is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules (ions) from the analyte. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, the primary ion expected in the mass spectrum would be the protonated molecule [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks corresponding to the 35Cl and 37Cl isotopes, approximately in a 3:1 ratio of intensity.

Research Findings: While specific experimental data for this compound is not widely published in peer-reviewed literature, analysis of related chlorinated benzofuran intermediates has been described. nih.gov In such analyses, LC-MS is crucial for monitoring the quality of the drug substance, which can be influenced by the composition of the starting materials. nih.gov The technique allows for the detection and potential identification of impurities that might be incorporated into a final product. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.005 Da). This precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical (calculated) monoisotopic mass is determined by summing the masses of the most abundant isotopes of its constituent atoms (C, H, Cl, O). This calculated value is then compared to the experimentally measured ("found") mass. A close agreement between the theoretical and experimental masses provides strong evidence for the proposed molecular formula.

Research Findings: Based on its molecular formula, C₉H₅ClO₂, the theoretical monoisotopic mass of this compound can be calculated. This provides a benchmark for experimental verification.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClO₂ | cymitquimica.com |

| Calculated Monoisotopic Mass | 179.99781 Da | Calculated |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure, particularly its system of conjugated π-electrons.

The benzofuran ring system, which contains a conjugated system of double bonds, is expected to absorb UV light. Research on similar benzofuran derivatives shows that these compounds typically exhibit two main absorption bands. researchgate.net The positions of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity) are key parameters obtained from a UV-Vis spectrum. The substitution pattern on the benzofuran ring, including the chloro and carbaldehyde groups, will influence the precise wavelengths of maximum absorption.

Research Findings: The UV-Vis spectrum of this compound is expected to display characteristic absorption bands related to its benzofuran core. The presence of the aldehyde group in conjugation with the ring system would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzofuran.

| Chromophore | Expected Absorption Region |

|---|---|

| Benzofuran Ring System | 280-350 nm |

| Conjugated Aldehyde | Contribution to λmax shift |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, chlorine, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. Agreement between the found and calculated values, typically within a narrow margin (e.g., ±0.4%), is a classic criterion for establishing the purity and confirming the elemental composition of a sample.

Research Findings: The theoretical elemental composition of this compound can be calculated from its molecular formula, C₉H₅ClO₂, and the atomic masses of its constituent elements.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Calculated Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.88% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.79% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.64% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.73% |

| Total | 180.59 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Benzofuran 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to heterocyclic compounds like benzofuran (B130515) derivatives to predict a range of properties with a favorable balance of accuracy and computational cost. physchemres.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Chloro-1-benzofuran-3-carbaldehyde, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule in the gaseous phase. physchemres.org

In molecules with rotatable bonds, such as the C-C bond connecting the carbaldehyde group to the benzofuran ring, multiple stable conformations (conformers) may exist. For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations identified two stable conformers, with the relative stability determined by the orientation of the aldehyde group. dergi-fytronix.com A similar analysis for this compound would reveal the preferred orientation of its carbaldehyde group relative to the benzofuran ring system. The energy difference between these conformers can be calculated to determine their relative populations at a given temperature. dergi-fytronix.com

Below is a table showing theoretical geometric parameters for a related benzofuran structure, 1-benzofuran-2-carboxylic acid, calculated using the B3LYP/6-31G(d,p) level of theory, which illustrates the type of data obtained from geometry optimization. researchgate.net

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | O1-C2 | 1.369 Å | 1.365 Å |

| C2-C3 | 1.361 Å | 1.355 Å | |

| C3-C3A | 1.432 Å | 1.430 Å | |

| C8-O1 | 1.388 Å | 1.384 Å | |

| Bond Angle | C8-O1-C2 | 105.8° | 106.1° |

| O1-C2-C3 | 111.4° | 111.0° | |

| C2-C3-C3A | 107.0° | 107.2° | |

| Data for 1-benzofuran-2-carboxylic acid. researchgate.net |

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For benzofuran derivatives, these orbitals are typically delocalized across the π-system of the rings. physchemres.org

| Molecule | HOMO Energy | LUMO Energy | Energy Gap (Egap) |

| 1-benzofuran-2-carboxylic acid | -6.65 eV | -2.04 eV | 4.61 eV |

| Calculated using B3LYP/6-31G(d,p) level of theory. researchgate.net |

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For an aldehyde-containing molecule, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a site for electrophilic interaction. researchgate.netdergi-fytronix.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by localizing the wave function into Lewis-like structures (bonds and lone pairs). q-chem.com This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. dergi-fytronix.com The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. In aromatic systems like benzofuran, significant π-π* interactions within the rings are expected, contributing to the molecule's stability. dergi-fytronix.com For instance, in a similar molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis revealed strong π-π* interactions within the quinoline (B57606) rings, indicating significant electron delocalization. dergi-fytronix.com

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra, which aids in the assignment of vibrational bands to specific molecular motions. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated to help interpret experimental NMR data. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

| Vibrational Mode (1-benzofuran-2-carboxylic acid) | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| O-H Stretch | 3588 | 3588 | Carboxylic acid O-H |

| C=O Stretch | 1735 | 1735 | Carbonyl C=O |

| C=C Stretch | 1585 | 1587 | Aromatic C=C |

| Data for 1-benzofuran-2-carboxylic acid. researchgate.net |

Reaction Pathway Elucidation and Mechanistic Modeling via Computational Approaches

Computational methods are invaluable for exploring reaction mechanisms, identifying transition states, and calculating activation energies. For benzofuran derivatives, DFT can be used to model various reactions, such as cycloadditions or cyclizations. researchgate.netpku.edu.cn By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures, which are saddle points on the energy surface, and calculating the energy barrier that must be overcome for the reaction to proceed. pku.edu.cn For example, a computational study on the [8+2] cycloaddition of dienylisobenzofurans revealed a stepwise mechanism involving an initial [4+2] cycloaddition followed by a cymitquimica.comorientjchem.org-vinyl shift, with the latter being the rate-determining step. pku.edu.cn Such studies provide a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experiments alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and design. Benzofuran derivatives are known to possess a wide range of biological activities, and docking studies can elucidate their mechanism of action. orientjchem.orgnih.gov For this compound, docking could be employed to investigate its potential as an inhibitor for specific enzymes. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of other benzofuran derivatives have identified their binding patterns within the active sites of bacterial enzymes like dihydrofolate reductase (DHFR), providing a rationale for their antibacterial activity. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the structure and stability of molecular systems in solid and solution phases. mdpi.com NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize these weak interactions in real space. mdpi.com It plots the reduced density gradient (RDG) versus the electron density, allowing for the identification of different types of non-covalent contacts. This analysis would be particularly useful for understanding the crystal packing of this compound or its interactions with biological targets. A study on the benzofuran-formaldehyde complex used quantum-chemical calculations to reveal that the two molecules are linked through a π-π interaction dominated by dispersion forces. illinois.edu

Theoretical Analysis of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules, such as this compound, are crucial for the development of new materials for optoelectronic applications. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO response of such compounds. These studies typically focus on calculating key parameters like the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ).

The NLO properties of benzofuran derivatives are often associated with intramolecular charge transfer (ICT) processes. The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to a significant NLO response. In this compound, the benzofuran ring system acts as a π-bridge, while the chloro and carbaldehyde substituents can influence the electronic distribution. Computational studies on similar molecules have shown that the nature and position of substituents can significantly affect the NLO properties. For instance, the substitution of an amino group with a nitro group in a benzofuran derivative has been shown to significantly affect the batochromic shift, maximum absorption and fluorescence, as well as nonlinear optical properties. wuxiapptec.com

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | A measure of the molecule's overall polarity. |

| Polarizability (α) | 150 | The ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β₀) | 25 x 10⁻³⁰ esu | The primary measure of the second-order NLO response. |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ esu | A measure of the third-order NLO response. |

Thermochemical Studies (e.g., Free Energies of Reaction and Activation)

Computational thermochemical studies provide valuable insights into the stability, reactivity, and reaction mechanisms of molecules like this compound. These studies typically employ quantum chemical methods, such as DFT, to calculate thermodynamic properties including the heat of formation, Gibbs free energy of reaction (ΔG_rxn), and activation energy (Ea).

The heat of formation is a fundamental thermochemical property that indicates the stability of a compound. It can be calculated using various computational methods, including isodesmic reactions, which help to reduce errors by conserving the types of chemical bonds. For benzofuran derivatives, DFT calculations have been used to determine their heats of formation, providing a measure of their energetic density.

The free energy of reaction (ΔG_rxn) determines the spontaneity of a chemical process. For reactions involving this compound, such as its synthesis or subsequent transformations, calculating ΔG_rxn can predict the reaction's feasibility under specific conditions. A negative ΔG_rxn indicates a spontaneous reaction.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a crucial parameter for understanding reaction kinetics. Computational studies can map the potential energy surface of a reaction, identifying the transition state and calculating the associated activation energy. For example, in the acid-catalyzed cyclization to form benzofurans, DFT calculations have been used to determine the activation energies for different reaction pathways, explaining the observed regioselectivity. wuxiapptec.com Although specific thermochemical data for reactions of this compound are not extensively documented, the table below presents hypothetical data for a representative reaction, illustrating the type of information obtained from such computational studies.

| Thermochemical Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Heat of Formation (ΔH_f°) | -25.0 | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |

| Free Energy of Reaction (ΔG_rxn) | -15.5 | The change in Gibbs free energy for a specific reaction, indicating its spontaneity. |

| Activation Energy (Ea) | 20.0 | The energy barrier that must be overcome for a reaction to occur. |

Advanced Research Applications and Future Directions in 2 Chloro 1 Benzofuran 3 Carbaldehyde Chemistry

Role as a Versatile Synthetic Building Block in Organic Synthesis

The utility of 2-Chloro-1-benzofuran-3-carbaldehyde as a versatile building block stems from the distinct reactivity of its two functional groups. The aldehyde at the C-3 position is a prime site for condensation reactions, while the chlorine atom at the C-2 position is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse molecular frameworks.

The chemistry of the analogous compound, 2-chloroquinoline-3-carbaldehyde, provides a well-documented precedent for the synthetic potential of this reaction pattern. nih.gov Based on these established pathways, this compound is an ideal substrate for reactions such as:

Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in Knoevenagel-type reactions. nih.govresearchgate.net It can also react with amines to form Schiff bases or with hydrazines to yield hydrazones, which are versatile intermediates for further cyclization. nih.gov

Nucleophilic Substitution: The chloro group at the C-2 position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of a wide array of substituents. nih.gov

Cyclocondensation Reactions: The true synthetic power of this building block is realized when both functional groups participate in a reaction sequence. Multicomponent reactions, where the aldehyde condenses with one reagent and the chloro group is subsequently displaced by a nucleophilic center from another reagent (or the same reagent), provide a direct route to complex fused heterocyclic systems. nih.govnih.gov

The table below summarizes the potential synthetic transformations available to this compound, highlighting its role as a versatile synthetic intermediate.

| Reaction Type | Reactant(s) | Potential Product Class |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Nitriles/Esters |

| Schiff Base Formation | Primary Amines | Imines |

| Hydrazone Formation | Hydrazine (B178648), Phenylhydrazine | Hydrazones |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Amino/Thio/Alkoxy-benzofuran Derivatives |

| Cyclocondensation | Bifunctional Nucleophiles (e.g., Amidines, Guanidine) | Fused Heterocyclic Systems |

Integration into Complex Heterocyclic Systems and Advanced Molecular Architectures

A primary application of this compound in advanced synthesis is its use as a precursor for constructing fused polycyclic heteroaromatic systems. These complex molecular architectures are of significant interest in medicinal chemistry and materials science. The strategic placement of reactive sites on the benzofuran (B130515) core allows it to be annulated with additional heterocyclic rings.

One prominent strategy for building such systems is the use of one-pot, multicomponent reactions. For instance, the synthesis of pyrimido[4,5-b]quinolines , a class of compounds investigated for anticancer properties, often involves the condensation of an aromatic aldehyde, 6-aminouracil, and a 1,3-dicarbonyl compound like dimedone. nih.govnih.govresearchgate.net In this context, this compound can serve as the aldehyde component to generate novel furo-pyrimido-quinoline frameworks.

Furthermore, the reactivity of the analogous 2-chloroquinoline-3-carbaldehydes demonstrates a clear pathway to other complex systems. For example, cyclocondensation with 5-amino-6-methylpyrimidine-4-thiols has been shown to produce the novel pyrimido[4′,5′:2,3] numberanalytics.comelsevier.esthiazepino[7,6-b]quinoline ring system. researchgate.net This reaction involves an initial condensation at the aldehyde followed by an intramolecular nucleophilic substitution of the chlorine atom, showcasing a powerful strategy for ring fusion that is directly applicable to this compound.

Similarly, the synthesis of benzofuro[3,2-d]pyrimidines , which have also been evaluated for various biological activities, can be envisioned. These syntheses often start from 3-aminobenzofuran precursors that are subsequently cyclized. nih.gov Utilizing this compound provides an alternative and flexible entry point into this class of compounds and their analogs.

Contributions to Material Science and Advanced Functional Materials

The benzofuran ring is an electron-rich heteroaromatic system, and its derivatives are increasingly recognized for their potential in materials science, particularly in the field of organic electronics. numberanalytics.com The rigid, planar structure of the benzofuran core facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductor materials. acs.org

Benzofuran-based materials have been successfully employed in:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and high thermal stability of benzofuran derivatives make them excellent candidates for emissive or charge-transport layers in OLED devices. acs.org

Organic Field-Effect Transistors (OFETs): Materials incorporating benzofuran have demonstrated good carrier mobility, a key requirement for high-performance OFETs. acs.org

Organic Photovoltaics (OPVs): The electron-donating nature of the benzofuran unit makes it a useful building block for donor materials in bulk-heterojunction solar cells. nih.gov

While specific materials derived directly from this compound are an emerging area, its potential is significant. The aldehyde and chloro functionalities allow for the facile incorporation of the benzofuran unit into larger conjugated systems, such as polymers or dendrimers, which are essential for creating advanced functional materials. More recently, benzofuran derivatives featuring α,β-unsaturated dicyano groups have been investigated as metal-free electrocatalysts for hydrazine oxidation in fuel cells, demonstrating exceptional performance attributed to their unique molecular structure which promotes efficient electron transfer. nih.gov This opens a new avenue for the application of highly functionalized benzofurans in energy conversion technologies.

Development of Novel Synthetic Methodologies Utilizing this compound

The synthesis of complex molecules is constantly evolving towards more efficient and environmentally benign methods. Research in benzofuran chemistry has embraced this trend, with the development of novel synthetic methodologies that offer advantages over classical approaches. nih.gov The versatility of this compound makes it an excellent substrate for these modern techniques.

Key areas of methodological development include:

Multicomponent Reactions (MCRs): As mentioned, MCRs are a powerful tool for building molecular complexity in a single step. nih.govbeilstein-journals.org Designing novel MCRs that utilize this compound can provide rapid access to libraries of diverse heterocyclic compounds for biological screening or materials discovery. mdpi.com

Green Chemistry Approaches: Modern synthetic protocols aim to reduce waste and energy consumption. Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times, or the use of eco-friendly solvents like deep eutectic solvents, are being applied to benzofuran synthesis. acs.orgresearchgate.net Catalyst-free reactions are also being developed, further enhancing the environmental credentials of these synthetic routes. nih.gov

Catalytic C-H Functionalization: While not directly using the aldehyde or chloro groups, advanced methods like transition-metal-catalyzed C-H activation on the benzofuran core represent a frontier in synthetic chemistry. numberanalytics.com A modular approach, where this compound is first used to build a core structure, which is then further elaborated via C-H functionalization, offers a powerful strategy for creating highly substituted benzofurans. mdpi.com

Emerging Areas of Fundamental Research in Benzofuran Chemistry

The field of benzofuran chemistry is dynamic, with several emerging areas of research promising to deliver new discoveries and applications. The unique properties of the benzofuran scaffold position it as a key player in interdisciplinary research. numberanalytics.comresearchgate.net

Future directions for research involving derivatives of this compound include:

Energy Storage: Benzofuran derivatives are being explored as potential components of organic batteries and supercapacitors, where their redox properties and stability can be harnessed. numberanalytics.com

Catalysis: There is growing interest in using benzofuran-based compounds as ligands for transition metal catalysts or as organocatalysts themselves. numberanalytics.com The ability to functionalize the benzofuran core allows for the fine-tuning of catalyst properties.

Advanced Synthesis: A major ongoing challenge is the development of new synthetic methods that provide precise control over regioselectivity and stereoselectivity. numberanalytics.com Novel photochemical reactions and C-H activation strategies are being investigated to directly functionalize the benzofuran ring in new ways. numberanalytics.com

Medicinal Chemistry: The wide range of biological activities associated with benzofurans ensures that the synthesis of new derivatives will remain a key focus. nih.gov Using building blocks like this compound in diversity-oriented synthesis campaigns will be crucial for discovering new therapeutic agents. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-benzofuran-3-carbaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via formylation of 2-chlorobenzofuran using Vilsmeier-Haack conditions (POCl₃/DMF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water gradient) and confirm via melting point analysis. Purity >97% is achievable, as reported in technical specifications .

- Optimization : Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystallinity. Verify purity via H/C NMR and high-resolution mass spectrometry (HRMS) to detect trace impurities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : Assign signals for the aldehyde proton (δ ~10.2 ppm, H NMR) and aromatic protons (δ 7.2–8.5 ppm). Use C NMR to confirm the carbonyl carbon (δ ~190 ppm) and benzofuran scaffold .

- IR : Identify aldehyde C=O stretch (~1680 cm⁻¹) and aromatic C-Cl vibration (~750 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.0078 (calculated for C₉H₅ClO₂) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatility and potential respiratory irritation.

- Store at 0–6°C in airtight containers to prevent degradation .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Approach : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths/angles and confirm regiochemistry. Refine structures with SHELXL (e.g., for hydrogen bonding or π-π stacking analysis) . Visualize thermal ellipsoids via ORTEP-3 to assess disorder or dynamic effects .

- Validation : Deposit CIF files in the Cambridge Structural Database (CCDC) for peer validation, as demonstrated for related benzofuran derivatives .

Q. How to address contradictions between computational modeling and experimental spectral data?

- Resolution Strategy :

- Cross-validate DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR/IR. Adjust solvent effects in simulations if discrepancies arise.

- Compare with structurally analogous compounds (e.g., 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran) to identify substituent-specific trends .

- Use empirical data (e.g., X-ray structures) as a reference for computational parameter tuning .

Q. What methodologies are suitable for studying the reactivity of the aldehyde group in this compound?

- Experimental Design :

- Nucleophilic Addition : React with hydrazines to form hydrazones; monitor via TLC and H NMR loss of aldehyde proton.

- Oxidation/Reduction : Test NaBH₄ reduction to alcohol or KMnO₄ oxidation to carboxylic acid. Use FTIR to track functional group transformations.

- Cross-Coupling : Explore Suzuki-Miyaura reactions using the chloro substituent as a leaving group. Optimize Pd catalyst systems (e.g., Pd(PPh₃)₄) .

Q. How to analyze and reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Data Analysis Framework :

- Apply multivariate statistical methods (e.g., PCA) to distinguish electronic vs. steric effects.

- Validate assays using positive/negative controls (e.g., 2-butyl-1-benzofuran-3-carbaldehyde as a non-chlorinated analog) .

- Replicate studies under standardized conditions (pH, temperature) to isolate variables .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.